tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C20H31NO4Si. It is known for its role as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with (3R-cis)-4-phenyl-3-((triethylsilyl)oxy)-2-azetidinone. This reaction is carried out under inert atmosphere conditions, often requiring cold-chain transportation and storage at temperatures below -20°C to maintain the compound’s stability .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key focus in industrial production would be optimizing yield and purity while ensuring the reaction conditions are scalable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction could produce reduced forms of the compound with modified functional groups .
Scientific Research Applications
tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its unique structural properties.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting cancer and other diseases.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate include:
- (3R,4S)-2-Oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylic acid tert-butyl ester
- (3R,4S)-3-(triethylsilyloxy)-4-phenyl-2-oxoazetidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and stability. These properties make it particularly valuable as an intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
tert-butyl 2-oxo-4-phenyl-3-triethylsilyloxyazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4Si/c1-7-26(8-2,9-3)25-17-16(15-13-11-10-12-14-15)21(18(17)22)19(23)24-20(4,5)6/h10-14,16-17H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTDXUKSFSMGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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